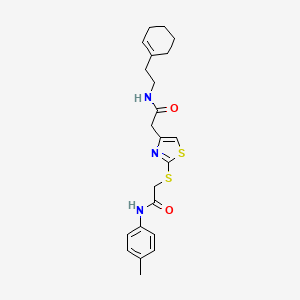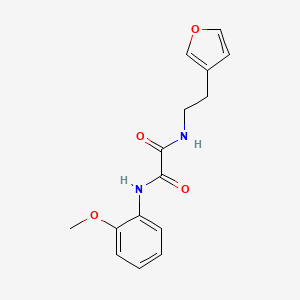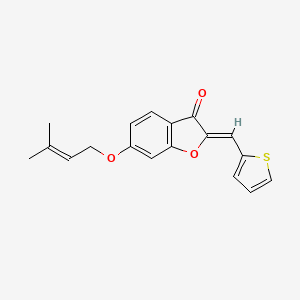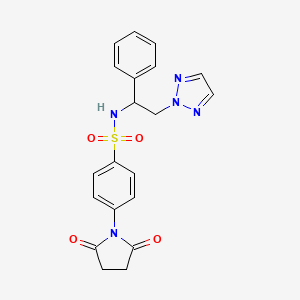![molecular formula C19H14N4O2 B2604257 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 920627-44-7](/img/structure/B2604257.png)
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a phenyl group at the 6-position and a pyridin-3-ylmethyl group at the 1-position .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-b]pyridine compounds has been reported in the literature. For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Detailed information such as melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) would require experimental determination .科学的研究の応用
Environmental Exposure and Effects
Studies have highlighted the widespread environmental exposure to HCAs, such as PhIP, in various populations, including children and adults. For instance, research on South Australian preschool children demonstrated significant chronic exposure to organophosphorus and pyrethroid pesticides, indirectly related to HCA exposure through environmental contamination (Babina et al., 2012)[https://consensus.app/papers/exposure-organophosphorus-pyrethroid-pesticides-south-babina/8837324f30d959c8a93fd94490452bc8/?utm_source=chatgpt].
Mechanisms of Carcinogenesis
HCAs, including PhIP, have been identified in cooked meats and are studied for their carcinogenic potential. The mutagenic and carcinogenic properties of HCAs have been explored through their formation in cooked foods and their identification in human urine, suggesting continuous exposure through diet (Wakabayashi et al., 1993)[https://consensus.app/papers/exposure-amines-wakabayashi/1c1dbccc4b485565a3dc7f0670605757/?utm_source=chatgpt]. The bioavailability of HCAs like PhIP to human tissues and their ability to form DNA adducts have been demonstrated, providing a mechanistic insight into their role in carcinogenesis (Lightfoot et al., 2000)[https://consensus.app/papers/analysis-adducts-accelerator-mass-spectrometry-breast-lightfoot/c79c526667e452ea97835d79d1eb8a78/?utm_source=chatgpt].
Metabolism and Genetic Susceptibility
Research has also focused on the metabolism of HCAs and the influence of genetic polymorphisms on individual susceptibility to HCA-induced carcinogenesis. A study on the metabolic polymorphisms related to PhIP-DNA adduct formation in colorectal cancer patients highlighted the complex interplay between diet, genetic predisposition, and cancer risk (Magagnotti et al., 2003)[https://consensus.app/papers/polymorphisms-modulation-magagnotti/59b40bc6d9f7589480bccbfb17f30a15/?utm_source=chatgpt].
将来の方向性
The future directions in the research of “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also focus on modifying its structure to enhance its properties or reduce any potential toxicity.
作用機序
Target of Action
Compounds similar to “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein. This can alter the protein’s activity, leading to changes in the biochemical processes in which the protein is involved .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action will depend on the specific biochemical pathways it affects. This could range from changes in cell behavior to alterations in the production of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)15-9-17(14-6-2-1-3-7-14)22-18-16(15)11-21-23(18)12-13-5-4-8-20-10-13/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGYOLZVCQRYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)




![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)


![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)


![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)
